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Introduction

2-Fluorocyclohexanone is a fluorinated cyclic ketone that has garnered significant interest in
the fields of organic synthesis, medicinal chemistry, and materials science. The introduction of
a fluorine atom into the cyclohexanone scaffold imparts unique stereoelectronic properties that
profoundly influence its reactivity, conformational behavior, and biological activity. This guide
provides a comprehensive overview of the physical and spectroscopic properties of 2-
Fluorocyclohexanone, its synthesis and reactivity, and its applications as a versatile building
block in the development of pharmaceuticals and other advanced materials.

Part 1: Physicochemical and Spectroscopic
Properties
Physical Properties

2-Fluorocyclohexanone is typically a light orange to yellow-green clear liquid at room
temperature.[1] Its physical properties are summarized in the table below. Notably, a definitive
melting point is not consistently reported in the literature, with many sources listing it as not
applicable, which is common for compounds that are liquid at or below room temperature. The
compound is sensitive to moisture and should be stored under appropriate conditions.[2] While

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1314666?utm_src=pdf-interest
https://www.benchchem.com/product/b1314666?utm_src=pdf-body
https://www.benchchem.com/product/b1314666?utm_src=pdf-body
https://www.benchchem.com/product/b1314666?utm_src=pdf-body
https://www.benchchem.com/product/b1314666?utm_src=pdf-body
https://www.chemimpex.com/products/45575
https://www.lookchem.com/casno694-82-6.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

specific solubility data is limited, as a relatively polar organic molecule, it is expected to be
miscible with a range of common organic solvents such as methanol, ethanol, acetone, ethyl
acetate, and dichloromethane.

Property Value Source(s)
CAS Number 694-82-6 [11[3]
Molecular Formula CeHoFO [11[3]
Molecular Weight 116.13 g/mol [3]

Light orange to yellow to green
Appearance o [1]

clear liquid

. . 78 °C at 17 mmHg; 110-111
Boiling Point [1][3]
°C at 70 mmHg

Density 1.040 g/mL at 25 °C [3]
Refractive Index (n2°/D) 1.444 - 1.45 [1][2]
Flash Point 71.1 °C (160.0 °F) [3]
Storage Temperature 2-8°Cor-20°C [11[3]

Spectroscopic Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2-
Fluorocyclohexanone.

e 'H NMR: The proton NMR spectrum of 2-Fluorocyclohexanone is complex due to the
presence of the fluorine atom, which couples with adjacent protons. The spectrum will show
a series of multiplets for the methylene protons of the cyclohexane ring. The proton at the C2
position, which is directly attached to the fluorine atom, will exhibit a characteristic doublet of
multiplets.

¢ 13C NMR: In the proton-decoupled 2C NMR spectrum, the carbonyl carbon (C1) typically
appears around 205-215 ppm. The carbon bearing the fluorine atom (C2) will show a large
one-bond carbon-fluorine coupling constant (*XJC-F), which is a characteristic feature of
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fluorinated organic compounds. The other four methylene carbons of the ring will appear as
distinct signals.

e 19F NMR: The °F NMR spectrum provides a direct method for observing the fluorine
environment. For 2-Fluorocyclohexanone, a single resonance is expected. The chemical
shift of this signal can provide information about the electronic environment of the fluorine
atom.

The IR spectrum of 2-Fluorocyclohexanone is dominated by a strong absorption band
corresponding to the carbonyl (C=0) stretching vibration, typically observed in the range of
1710-1730 cm~1, The C-F bond stretching vibration usually appears in the region of 1000-1100
cm~1. Other characteristic peaks include C-H stretching vibrations of the methylene groups
around 2850-3000 cm~1.[4]

In the mass spectrum of 2-Fluorocyclohexanone, the molecular ion peak (M*) is expected at
an m/z value corresponding to its molecular weight (116.13). Common fragmentation patterns

for cyclic ketones include alpha-cleavage (loss of CO) and other ring fragmentation pathways.

The presence of fluorine can influence the fragmentation pattern, and fragments containing the
fluorine atom will be observed.

Part 2: Conformational Analysis

The conformational preference of the fluorine atom in the 2-position of the cyclohexanone ring
is a subject of significant academic interest and has practical implications for its reactivity. The
molecule exists in a dynamic equilibrium between two chair conformations: one with the
fluorine atom in an axial position and the other with the fluorine in an equatorial position.

The relative stability of these conformers is governed by a combination of steric and
stereoelectronic effects, including the anomeric effect. In the gas phase, the axial conformer is
favored. However, in solution, the equatorial conformer is generally the more stable of the two.
This solvent-dependent equilibrium is a key feature of its chemistry.

Caption: Conformational equilibrium between the axial and equatorial forms of 2-
Fluorocyclohexanone.

Part 3: Synthesis and Reactivity
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Synthesis

2-Fluorocyclohexanone can be synthesized through several methods. A common approach
involves the direct fluorination of cyclohexanone or its enol derivatives using electrophilic
fluorinating agents.

A representative method for the synthesis of 2-Fluorocyclohexanone involves the fluorination
of a cyclohexanone enol ether.

Step 1: Formation of the Silyl Enol Ether

e To a solution of cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under
an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

« Stir the resulting enolate solution at -78 °C for 30 minutes.

e Add trimethylsilyl chloride (TMSCI) (1.2 eq) and allow the reaction mixture to warm to room
temperature.

 Stir for an additional 2 hours.
e Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

o Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium
sulfate, and concentrate under reduced pressure to yield the silyl enol ether.

Step 2: Electrophilic Fluorination
» Dissolve the crude silyl enol ether in acetonitrile at room temperature.

» Add a solution of an electrophilic fluorinating agent, such as Selectfluor® (1.1 eq), portion-

wise.

« Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

o Upon completion, quench the reaction with water and extract the product with diethyl ether.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1314666?utm_src=pdf-body
https://www.benchchem.com/product/b1314666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by vacuum distillation to afford 2-Fluorocyclohexanone.

Reactivity

The reactivity of 2-Fluorocyclohexanone is influenced by both the ketone functional group
and the fluorine substituent.

Like other ketones, 2-Fluorocyclohexanone can be deprotonated at the a-carbon to form an
enolate. The regioselectivity of deprotonation (at C2 vs. C6) can be controlled by the choice of
base and reaction conditions. The resulting enolates are powerful nucleophiles that can
participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol
condensations. The presence of the fluorine atom can influence the stability and reactivity of
the enolate.

2-Fluorocyclohexanone LDA, THF, -78 °C Q R-X (Alkyl Halide

Click to download full resolution via product page

Caption: General scheme for the formation and alkylation of the enolate of 2-
Fluorocyclohexanone.

The carbonyl group of 2-Fluorocyclohexanone is susceptible to nucleophilic attack by
reagents such as Grignard reagents, organolithium compounds, and reducing agents (e.g.,
sodium borohydride). These reactions lead to the formation of tertiary and secondary alcohols,
respectively. The stereochemical outcome of these additions can be influenced by the
conformational bias of the starting material.

Part 4: Applications in Drug Development and
Organic Synthesis

The unique properties of 2-Fluorocyclohexanone make it a valuable building block in the
synthesis of complex organic molecules, particularly in the pharmaceutical industry. The
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introduction of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and
bioavailability.[1]

While specific examples of marketed drugs directly synthesized from 2-Fluorocyclohexanone
are not readily available in the public domain, its utility as a precursor to fluorinated carbocyclic
and heterocyclic scaffolds is well-established in medicinal chemistry research. For instance, it
can be used in the synthesis of fluorinated analogs of natural products and other biologically
active compounds. Its role as an intermediate allows for the strategic incorporation of fluorine
into molecules to modulate their pharmacokinetic and pharmacodynamic profiles.

Part 5: Safety and Handling

2-Fluorocyclohexanone is a hazardous chemical and should be handled with appropriate
safety precautions in a well-ventilated fume hood.

e Hazards: It is harmful if swallowed and causes serious eye irritation. It may also cause an
allergic skin reaction.[3]

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and
face protection.

o Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep
away from heat, sparks, and open flames.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information
before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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